2-Bromo-benzamidine
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Overview
Description
2-Bromo-benzamidine is an organic compound with the molecular formula C(_7)H(_7)BrN(_2) It is characterized by a benzene ring substituted with a bromine atom and an amidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-benzamidine can be synthesized through several methods. One common approach involves the bromination of benzamidine. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amidine group can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amidine group.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common for forming new bonds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-benzamidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Industrial Applications: In industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-benzamidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine atom and amidine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Benzamidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Chloro-benzamidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
2-Fluoro-benzamidine: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.
Uniqueness: 2-Bromo-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications where selective reactivity or specific binding interactions are required.
Properties
IUPAC Name |
2-bromobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHUJDNZNWCAMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394524 |
Source
|
Record name | 2-Bromo-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92622-81-6 |
Source
|
Record name | 2-Bromo-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?
A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:
Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?
A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:
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